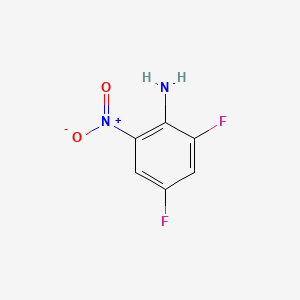

2,4-Difluoro-6-nitroaniline

Descripción

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The incorporation of fluorine and nitro groups into aromatic systems imparts unique characteristics to the parent molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity, basicity, and reactivity of the aromatic ring. acs.orgucd.ie This effect can also enhance metabolic stability in drug molecules. The presence of fluorine can also impact a compound's biological activity. solubilityofthings.com

The nitro group is a powerful electron-withdrawing group, both by induction and resonance. This property deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. researchgate.net Compounds containing nitro groups often exhibit notable pharmacological properties; for instance, some nitroanilines have shown potential as anti-inflammatory agents. solubilityofthings.com The strategic placement of both fluorine and nitro substituents creates a complex electronic environment, influencing the regioselectivity of chemical reactions.

Overview of Research Trajectories for 2,4-Difluoro-6-nitroaniline

Research involving this compound has followed several key trajectories, primarily focusing on its utility as a versatile chemical intermediate. chemimpex.com A significant area of investigation is its application in the synthesis of pharmaceuticals, where its distinct structure is leveraged to develop drugs with improved efficacy. chemimpex.com It also serves as a crucial component in the creation of agrochemicals, including herbicides and fungicides. chemimpex.com Furthermore, its role as a precursor in the manufacturing of dyes and pigments is an active area of research and industrial application. chemimpex.com In the field of material science, this compound is utilized in the development of specialized polymers and coatings that exhibit enhanced thermal and chemical resistance. chemimpex.com

Contextualization within Aromatic Amine Chemistry

This compound is a specific example within the broader class of aromatic amines. solubilityofthings.comontosight.ai Aromatic amines are characterized by an amino group attached to an aromatic ring and are pivotal in a vast range of chemical syntheses. The reactivity of the amino group and the aromatic ring can be finely tuned by the presence of other substituents. In the case of this compound, the two fluorine atoms and the nitro group significantly modulate its chemical behavior, making it a valuable tool for synthetic chemists. chemimpex.com Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, underscores its importance as a building block for more complex molecules. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄F₂N₂O₂ |

| Molecular Weight | 174.11 g/mol |

| Appearance | Light yellow to amber to dark green powder to crystal |

| Melting Point | 82 - 86 °C |

| Purity | ≥ 98% (GC) |

| CAS Number | 364-30-7 |

This table is populated with data from multiple sources. chemimpex.com

Solubility Profile

The solubility of this compound is influenced by several factors. solubilityofthings.com The presence of both a polar nitro group and an amino group capable of hydrogen bonding suggests potential solubility in polar solvents. solubilityofthings.com However, the fluorine atoms can complicate these interactions. solubilityofthings.com Generally, it is expected to have moderate solubility in polar organic solvents and limited solubility in water. solubilityofthings.com The solubility in aqueous solutions may also be sensitive to pH changes due to the potential ionization of the amino group. solubilityofthings.com

Detailed Research Findings

Research has demonstrated that the unique substitution pattern of this compound makes it a valuable precursor for a variety of complex molecules. For instance, it has been used in the synthesis of 4,6-difluorobenzimidazole. thieme-connect.com The reactivity of the compound is highlighted in attempted Sandmeyer cyanation reactions of its corresponding diazonium salt, which unexpectedly yields 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide through selective nucleophilic substitution of the fluorine at the 2-position by a hydroxide (B78521) ion. rsc.org This demonstrates the nuanced reactivity imparted by the specific arrangement of its functional groups.

Furthermore, the reduction of the nitro group in similar halogenated nitroanilines is a common synthetic transformation, leading to the corresponding diamines, which are themselves useful synthetic intermediates. google.com The fluorine atoms can also be susceptible to nucleophilic substitution under certain conditions, further expanding the synthetic utility of this compound. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEUQAOOZXFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189919 | |

| Record name | Aniline, 2,4-difluoro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-30-7 | |

| Record name | 2,4-Difluoro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoro-6-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 2,4-difluoro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIFLUORO-6-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM69Q7VNX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4 Difluoro 6 Nitroaniline

Synthetic Routes to 2,4-Difluoro-6-nitroaniline and its Precursors

The preparation of this compound can be approached through several distinct pathways, primarily involving the sequential introduction of the required functional groups onto a benzene (B151609) ring scaffold. These routes often begin with readily available halogenated benzenes or aniline (B41778) derivatives.

Preparation from Halogenated Benzenes via Nitration and Amination

A common and cost-effective strategy for synthesizing the precursors to this compound begins with halogenated benzenes, such as 1,2,4-trichlorobenzene (B33124). tandfonline.comtandfonline.com This method avoids the use of more expensive starting materials like 1,3-dichlorobenzene. tandfonline.com The synthesis involves a multi-step sequence:

Nitration: Inexpensive 1,2,4-trichlorobenzene is first nitrated to produce 2,4,5-trichloronitrobenzene (B44141) in high yield (around 90%). tandfonline.comtandfonline.com

Fluorination: The resulting 2,4,5-trichloronitrobenzene undergoes a halogen exchange reaction, typically using potassium fluoride (B91410) (KF), to replace two of the chlorine atoms with fluorine. tandfonline.comgoogle.com This step yields 2,4-difluoro-5-chloronitrobenzene. tandfonline.comgoogle.com The use of a solid-liquid phase transfer catalyst can significantly improve the yield and efficiency of this fluorination step. google.com

Reductive Dechlorination/Amination: The 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation. google.comgoogleapis.com In this crucial step, the nitro group is selectively reduced to an amino group, and the remaining chlorine atom is removed via hydrogenolysis, while the two fluorine atoms remain intact. google.comgoogleapis.com This process yields 2,4-difluoroaniline (B146603), a direct precursor to the final product, with reported yields around 80-84%. tandfonline.comgoogleapis.comgoogle.com

The final step in this sequence is the nitration of the resulting 2,4-difluoroaniline, which is detailed in section 2.1.3.

Amination of Difluoronitrobenzene Derivatives

Direct amination of a difluoronitrobenzene substrate to produce this compound is a less common route. The challenge lies in controlling the regioselectivity of the amination reaction. Nucleophilic aromatic substitution (SNAr) of a leaving group (like a halogen) on a dinitro-difluoro-benzene precursor could be a potential pathway. For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with amines is a known transformation. ucy.ac.cy However, introducing an amino group onto a difluoronitrobenzene, such as 1,3-difluoro-4-nitrobenzene, would require selective substitution at the C-6 position, which can be challenging to control.

The reaction of 2,4-difluoronitrobenzene (B147775) with aniline has been reported to yield 2,4-bis(phenylamino)nitrobenzene, indicating that the fluorine atoms are susceptible to substitution by amine nucleophiles. core.ac.uk Achieving mono-amination at the correct position to yield the desired product requires carefully controlled conditions. Methods for the direct amination of nitro(hetero)arenes via oxidative nucleophilic substitution of hydrogen (ONSH) have been developed, which could offer a potential, though non-standard, route. researchgate.net

Nitration of Difluoroaniline Derivatives

The most direct and frequently cited method for the final step in synthesizing this compound is the electrophilic nitration of its immediate precursor, 2,4-difluoroaniline. ontosight.aigoogle.com This reaction is a classic example of electrophilic aromatic substitution.

The process typically involves treating 2,4-difluoroaniline with a nitrating agent, commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.org The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a fluorine atom, the nitration occurs at one of the ortho positions. The nitro group is introduced at the 6-position, which is ortho to the amino group and meta to both fluorine atoms. google.com

To prevent side reactions, such as oxidation of the amine or the formation of multiple isomers, the aniline is often first protected by acetylation to form an acetanilide. wikipedia.org The amide is still an ortho-, para-director, and after nitration, the acetyl group can be removed by hydrolysis to yield the final this compound. google.comwikipedia.org

Table 1: Nitration of 2,4-Difluoroaniline

| Reactant | Reagent | Product | Key Feature |

|---|---|---|---|

| 2,4-Difluoroaniline | HNO₃ / H₂SO₄ | This compound | Direct nitration of the amine precursor. ontosight.aigoogle.com |

| 2,4-Difluoroacetanilide | HNO₃ / H₂SO₄ | N-(2,4-difluoro-6-nitrophenyl)acetamide | Protection of the amine group to control the reaction. wikipedia.org |

Considerations for Selectivity and Yield Optimization in Synthesis

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and ensure high regioselectivity.

Catalysis: In the halogen exchange step (chlorine to fluorine), the use of phase transfer catalysts is effective in improving yields for the synthesis of the 2,4-difluoro-5-chloronitrobenzene intermediate. google.com For nitration reactions, specialized catalysts like aluminosilicates can be employed in solvent-free processes to achieve high yields and regioselectivity, offering an environmentally friendlier alternative to traditional mixed-acid methods. google.com

Temperature Control: Maintaining precise temperature is crucial. During fluorination reactions, keeping the temperature below 50°C can suppress decomposition and reduce byproducts. Similarly, nitration is typically carried out at low temperatures (e.g., 0–5°C) to ensure controlled reaction and prevent over-nitration or side reactions.

Continuous Flow Chemistry: Modern synthetic approaches increasingly utilize continuous flow reactors. researchgate.net This technology offers enhanced safety, particularly for highly exothermic reactions like nitration, and improves yield by enabling precise control over parameters like temperature and stoichiometry. acs.org Optimization studies have shown that increasing reaction temperature in a flow reactor can significantly reduce the required residence time and increase throughput. acs.org

Regioselectivity: The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity. wikipedia.org In the nitration of 2,4-difluoroaniline, the strong ortho-directing effect of the amino group governs the position of the incoming nitro group. google.com Steric hindrance can also play a significant role in controlling regioselectivity in electrophilic aromatic substitutions. sciepub.com

Chemical Transformations and Derivatizations of this compound

The unique arrangement of functional groups in this compound makes it a valuable substrate for further chemical transformations, particularly for building more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

This compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strong electron-withdrawing nitro group, positioned ortho and para to the two fluorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

In SNAr reactions, the fluorine atoms act as excellent leaving groups, a characteristic feature of this type of transformation where the C-F bond-breaking is typically not the rate-determining step. masterorganicchemistry.comresearchgate.net The reaction proceeds via the formation of a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. acs.org

Various nucleophiles, such as amines, alkoxides, or thiols, can displace one or both of the fluorine atoms to create a wide range of derivatives. researchgate.net The high reactivity and defined substitution pattern of this compound make it a useful intermediate for synthesizing pharmaceutical and agrochemical compounds.

Table 2: General Scheme for SNAr of this compound

| Substrate | Nucleophile (Nu⁻) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | R-O⁻, R-S⁻, R₂N-H, etc. | Mono- or di-substituted aniline derivatives | Nucleophilic Aromatic Substitution (SNAr) masterorganicchemistry.comacs.org |

Compound Index

Reactions Involving the Amino Group (e.g., Diazotization, Acylation)

The primary amine group in this compound is a key site for synthetic modifications, including the formation of diazonium salts and N-acylation reactions.

Formation of Diazonium Salts and Subsequent Transformations

The amino group of this compound can be converted into a diazonium salt, a highly useful intermediate for introducing a variety of other functional groups. rsc.org This transformation is a foundational step for subsequent reactions, such as the Sandmeyer reaction, which utilizes copper salts to replace the diazonium group with halides or pseudohalides. wikipedia.org

However, the reactivity of the fluorinated ring system introduces complexities. In an attempted Sandmeyer cyanation of the diazonium salt derived from this compound, the expected product, 2-amino-4,6-difluorobenzonitrile, was not formed. rsc.orgrsc.org Instead, the reaction yielded 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. rsc.orgrsc.org This outcome resulted from a selective nucleophilic substitution of the fluorine atom at the 2-position by a hydroxide (B78521) ion, highlighting the influence of the ring's substituents on the reaction pathway. rsc.orgrsc.org A similar strategy involving a Sandmeyer reaction has been outlined for the related compound, 3-chloro-2,4-difluoro-6-nitroaniline, to produce 2,4-dichloro-3,5-difluoronitrobenzene. googleapis.com

| Reactant | Reaction Type | Key Reagents | Major Product | Reference |

| 2,4-Difluoro-6-nitrobenzenediazonium cation | Attempted Sandmeyer Cyanation | Copper(I) cyanide, Hydroxide ions (from solvent/conditions) | 5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide | rsc.org, rsc.org |

| 3-Chloro-2,4-difluoro-6-nitroaniline | Diazotization / Sandmeyer Reaction | Nitrous acid, Cuprous chloride | 2,4-Dichloro-3,5-difluoronitrobenzene | googleapis.com |

N-Acylation and N-Substitution Reactions

N-acylation of the amino group is a common strategy to protect it or to introduce new functionalities. This reaction is typically performed with acid anhydrides or acyl chlorides. google.comsit.edu.cn For instance, acetylation of similar aniline derivatives is often achieved using acetic anhydride (B1165640), sometimes with a strong acid catalyst like sulfuric acid. googleapis.comacs.org A patented process for producing N-acylnitroaniline derivatives specifically lists this compound as a potential substrate and mentions various reagents, including acetic anhydride and propionic anhydride. google.com

These N-acylated derivatives can be important intermediates. For example, in the synthesis of complex molecules, the amino group is often acetylated to prevent side reactions before other transformations, such as nitration, are carried out on the aromatic ring. acs.org

| Reaction Type | Substrate Type | Typical Reagents | Purpose | Reference |

| N-Acetylation | Nitroanilines | Acetic anhydride, Sulfuric acid (catalyst) | Protection of amino group, Synthesis of amide derivatives | googleapis.com, acs.org |

| N-Acylation | This compound | Aliphatic acid anhydrides (e.g., acetic, propionic) | Derivatization for further synthesis | google.com |

Reactions Involving the Nitro Group (e.g., Reduction)

The nitro group of this compound can be readily reduced to form a primary amino group, yielding a difluorinated benzene-1,2-diamine derivative. This transformation is a crucial step in many multi-stage syntheses. googleapis.com

Catalytic hydrogenation is a widely employed method for this reduction. The process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. google.com For related chloro-fluoro-nitrobenzene compounds, palladium on carbon (Pd/C) is a common and effective catalyst for reducing the nitro function to an amine while leaving the halogen atoms intact under specific conditions. googleapis.comgoogle.com The reduction of the nitro group can also be achieved through chemical means. For instance, in the synthesis of a derivative from 2,3-difluoro-6-nitroaniline, the nitro group was reduced to an amine using zinc (Zn) powder and ammonium (B1175870) chloride (NH4Cl). unina.it

| Reduction Method | Typical Reagents/Catalyst | Product Functional Group | Reference |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Primary Amine (-NH₂) | google.com, googleapis.com, google.com |

| Chemical Reduction | Zinc (Zn), Ammonium Chloride (NH₄Cl) | Primary Amine (-NH₂) | unina.it |

Influence of Fluorine Atoms on Reactivity and Regioselectivity

The two fluorine atoms on the benzene ring of this compound exert a profound influence on the molecule's chemical reactivity and the regioselectivity of its reactions. solubilityofthings.com As highly electronegative substituents, the fluorine atoms are strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). chemimpex.com

This activating effect makes the carbon atoms attached to the fluorine atoms susceptible to attack by nucleophiles. The regioselectivity of such substitutions is demonstrated in the attempted Sandmeyer reaction mentioned previously, where the fluorine at the C-2 position (ortho to the nitro group and the original amino group) was selectively replaced by a hydroxide ion. rsc.orgrsc.org This indicates that the positions ortho and para to the electron-withdrawing nitro group are particularly activated for nucleophilic attack.

The influence of fluorine on regioselectivity is also seen in substitution reactions involving the amino group itself. In a reaction of a similar compound, 2-chloro-3,6-difluoronitrobenzene, with cyclopropylamine, the fluorine atom at the 2-position is selectively substituted, demonstrating the directing effects of the ring's substituents. googleapis.com This enhanced reactivity makes fluorinated nitroanilines valuable intermediates for creating complex substituted aromatic compounds. chemimpex.com

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy of 2,4-Difluoro-6-nitroaniline

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption or scattering of electromagnetic radiation corresponding to the molecule's vibrational energy levels.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, resulting in the excitation of vibrational modes. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amino (NH₂), nitro (NO₂), and fluoro (C-F) functional groups, as well as the vibrations of the benzene (B151609) ring.

Key expected regions in the FTIR spectrum would include:

N-H stretching vibrations from the primary amine group, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com

Asymmetric and symmetric stretching vibrations of the NO₂ group, which are expected to be strong and appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com

C-F stretching vibrations , which are typically strong and found in the 1300-900 cm⁻¹ region of the spectrum. aip.org

Aromatic C-H and C=C stretching vibrations , as well as bending vibrations that provide information about the substitution pattern of the benzene ring.

Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While C-F and N-O stretching vibrations are active in both FTIR and Raman, the intensities can vary. Aromatic ring vibrations often show strong and sharp signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

The vibrational modes for the key functional groups in this compound can be assigned based on established group frequency ranges from the literature. The electronic effects of the substituents on the benzene ring—the electron-donating amino group and the electron-withdrawing nitro and fluoro groups—influence the precise frequencies of these vibrations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |

| Amino (NH₂) Moiety | Asymmetric N-H Stretch | 3400-3300 | orgchemboulder.com |

| Symmetric N-H Stretch | 3330-3250 | orgchemboulder.com | |

| N-H Bending (Scissoring) | 1650-1580 | orgchemboulder.com | |

| C-N Stretch (Aromatic) | 1335-1250 | orgchemboulder.com | |

| N-H Wagging | 910-665 | orgchemboulder.com | |

| Nitro (NO₂) Moiety | Asymmetric N-O Stretch | 1550-1475 | orgchemboulder.comspectroscopyonline.com |

| Symmetric N-O Stretch | 1360-1290 | orgchemboulder.comspectroscopyonline.com | |

| NO₂ Bending (Scissoring) | 890-835 | spectroscopyonline.com | |

| Fluoro (C-F) Moiety | C-F Stretch | 1300-900 | aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is fundamental for determining the precise connectivity and structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino group and the aromatic ring.

Amino (NH₂) Protons: A broad signal corresponding to the two protons of the amino group is expected. Its chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are in different chemical environments and will appear as two separate signals. Each signal will be split into a multiplet due to coupling with the adjacent fluorine atoms and the other aromatic proton. The strong electron-withdrawing effect of the nitro group and fluorine atoms would shift these proton signals downfield.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic H (at C3) | ~7.0-8.0 | Multiplet (ddd) |

| Aromatic H (at C5) | ~7.0-8.0 | Multiplet (ddd) |

| Amino (NH₂) | Variable | Broad Singlet |

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each unique carbon atom in the benzene ring. The chemical shifts are significantly influenced by the attached substituents.

Carbons bonded to Fluorine (C2, C4): These carbons will show large chemical shifts and will appear as doublets due to one-bond coupling with the ¹⁹F nucleus.

Carbon bonded to the Amino Group (C1): This carbon will be shifted upfield relative to the others due to the electron-donating nature of the amino group.

Carbon bonded to the Nitro Group (C6): This carbon is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group.

Carbons bonded to Hydrogen (C3, C5): These carbons will have chemical shifts influenced by the adjacent substituents.

| Carbon Environment | Expected Chemical Shift (ppm) | Note |

| C1-NH₂ | 125-140 | |

| C2-F | 150-165 | Signal will be split by Fluorine (¹JC-F) |

| C3-H | 110-125 | |

| C4-F | 150-165 | Signal will be split by Fluorine (¹JC-F) |

| C5-H | 100-115 | |

| C6-NO₂ | 140-155 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and the effects of substituents on these systems.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-system of the benzene ring, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). The primary transitions observed in such "push-pull" systems are typically π → π* and n → π* transitions. masterorganicchemistry.com The π → π* transitions are generally of high intensity, while the n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen of the amino group, are typically weaker. masterorganicchemistry.com

For nitroaniline derivatives, the absorption spectrum is often dominated by an intense band corresponding to an intramolecular charge transfer (ICT) from the amino group to the nitro group. nih.gov The presence of fluorine substituents will modulate the energies of these transitions. While specific absorption maxima (λmax) for this compound were not found in the search results, studies on related p-nitroaniline derivatives show that electron-withdrawing substituents can cause a blueshift (shift to shorter wavelength) of the main absorption band. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, high intensity |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelength, low intensity |

| Intramolecular Charge Transfer (ICT) | Electron transfer from the amino group (donor) to the nitro group (acceptor). | Often the dominant, long-wavelength absorption |

The "push-pull" nature of this compound, with the electron-donating amino group and the electron-withdrawing nitro group, facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govmpg.de This phenomenon is central to the electronic properties of substituted nitroanilines. The ICT character of the electronic transitions can be significant, leading to a large change in the dipole moment between the ground and excited states.

In p-nitroaniline and its derivatives, the main absorption band in the UV-Vis spectrum is often assigned to this ICT transition. nih.gov The efficiency of this charge transfer is influenced by the electronic nature of other substituents on the aromatic ring. The fluorine atoms in this compound, being electron-withdrawing through their inductive effect, are expected to influence the energy of the molecular orbitals involved in the charge transfer. This can affect both the energy of the transition (and thus the absorption maximum) and the extent of charge separation in the excited state. Theoretical studies on substituted nitroanilines have shown that the extent of charge transfer can be correlated with the electronic properties of the substituents. jlu.edu.cnnih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₆H₄F₂N₂O₂), the theoretical exact mass can be calculated with high precision.

An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the identity of the compound. While no specific experimental HRMS data for this compound was found, the technique is a standard method for the characterization of newly synthesized organic molecules. A patent mentioning the compound suggests its use as an intermediate in the synthesis of other molecules, implying that its structure has been confirmed, likely using techniques including HRMS. google.comgoogle.com

Table 3: Theoretical Mass Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

| C₆H₄F₂N₂O₂ | [M+H]⁺ | 175.0313 |

| C₆H₄F₂N₂O₂ | [M+Na]⁺ | 197.0133 |

| C₆H₄F₂N₂O₂ | [M-H]⁻ | 173.0168 |

Note: These values are calculated based on the most abundant isotopes of each element.

Theoretical and Computational Chemistry of 2,4 Difluoro 6 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,4-Difluoro-6-nitroaniline at the molecular level. These methods solve quantum mechanical equations to model the molecule's properties.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations are employed to perform geometry optimization, which determines the lowest-energy three-dimensional arrangement of its atoms. uctm.educp2k.org This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. uctm.edu

The optimization is typically carried out using a functional, such as B3LYP or M06, which approximates the exchange-correlation energy—a key component in DFT. uctm.eduacs.org The results of these calculations provide a detailed picture of the molecule's electronic distribution, influenced by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups. solubilityofthings.com For instance, studies on similar nitroaniline derivatives show the formation of an intramolecular hydrogen bond between the amino and nitro groups, creating a stable six-membered ring.

Semi-empirical quantum chemical methods, such as AM1, PM3, and the more recent OMx series, offer a computationally less expensive alternative to DFT. mpg.de These methods simplify calculations by incorporating experimental data (parameters) to approximate certain complex integrals. researchgate.net

For this compound, semi-empirical methods are particularly useful for performing conformational analysis. This involves exploring the potential energy surface of the molecule to identify different stable conformations (isomers) and the energy barriers between them. While less accurate than DFT, they are efficient for screening large molecules or systems. mpg.de They can also be applied to predict sites of reactivity by examining the distribution of electronic charge across the molecule.

The accuracy of any quantum chemical calculation heavily depends on the chosen basis set. wikipedia.org A basis set is a collection of mathematical functions used to build the molecular orbitals. wikipedia.org For a molecule like this compound, with its electronegative fluorine and oxygen atoms, the selection of an appropriate basis set is critical.

Pople-style split-valence basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are commonly used. science.govsapub.org The notation indicates:

6-311G : A triple-split valence basis set, providing more flexibility for valence electrons.

++ : The addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions.

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in molecules. sapub.org

The combination of a reliable functional (like B3LYP) with a flexible basis set (like 6-311++G(d,p)) forms the core of the computational methodology for obtaining accurate predictions of the molecule's properties. science.govsapub.org

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule by analyzing its frontier orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The distribution and energies of these orbitals are key to understanding chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group. The LUMO, conversely, would be concentrated around the electron-withdrawing nitro group and the fluorinated carbon atoms. wuxibiology.com An analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Characteristics for this compound Note: The values below are conceptual and illustrate the expected nature of the orbitals based on the analysis of similar compounds. Actual energy values would require specific quantum chemical calculations.

| Orbital | Expected Primary Localization | Role in Reactions |

| HOMO | Aniline Ring, Nitrogen atom of the Amino (-NH₂) group | Electron Donor (Nucleophilic Site) |

| LUMO | Nitro (-NO₂) group, Carbon atoms bonded to Fluorine (-F) | Electron Acceptor (Electrophilic Site) |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and stability. acs.org

A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small energy gap suggests the molecule is more polarizable and reactive, readily participating in chemical reactions. researchgate.net

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These parameters quantify aspects of a molecule's reactivity. The relationships are defined as follows, where IP is the ionization potential and EA is the electron affinity:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Chemical Hardness (η) = (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Potential (μ) = -(IP + EA) / 2 ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net A high electrophilicity index, for example, indicates a strong capacity to accept electrons. researchgate.net

Table 2: Key Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies Note: This table defines the descriptors and their calculation method. Specific values for this compound would be determined from its calculated HOMO and LUMO energies.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile (electron acceptor). |

Charge Distribution and Mulliken Population Analysis

The procedure involves assigning the diagonal elements of the density matrix (electrons in a specific orbital on an atom) to that atom and dividing the off-diagonal elements (overlap populations between orbitals on different atoms) equally between the two participating atoms. arxiv.org Summing these contributions for each atom and subtracting the nuclear charge yields the net atomic charge. researchgate.net While widely used due to its simplicity, Mulliken analysis is known to be highly dependent on the choice of basis set, and other methods like Natural Population Analysis (NPA) or Charges from Electrostatic Potential (ChElPG) are often employed for more stable results. researchgate.net

For illustrative purposes, a hypothetical data table of Mulliken charges for this compound is presented below, based on general principles of electronic effects in substituted anilines. The exact values would require a dedicated quantum chemical calculation (e.g., using Density Functional Theory).

Table 1: Hypothetical Mulliken Atomic Charges for this compound Note: These values are illustrative and not from a published computational study.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| C1-NH₂ | Positive |

| C2-F | Positive |

| C3-H | Negative |

| C4-F | Positive |

| C5-H | Negative |

| C6-NO₂ | Positive |

| N (Amino) | Negative |

| F (at C2) | Negative |

| F (at C4) | Negative |

| N (Nitro) | Positive |

| O (Nitro) | Negative |

| O (Nitro) | Negative |

| H (Amino) | Positive |

| H (Amino) | Positive |

| H (at C3) | Positive |

| H (at C5) | Positive |

Computational Spectroscopy

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands, understand structure-property relationships, and identify unknown compounds. scholarsresearchlibrary.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov Computational chemistry, particularly using Density Functional Theory (DFT) with functionals like B3LYP, can accurately predict the vibrational frequencies and intensities of these modes. science.govresearchgate.net The process begins with a geometry optimization to find the lowest energy structure of the molecule, followed by a frequency calculation which computes the second derivatives of the energy with respect to atomic positions. semanticscholar.org The resulting harmonic frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, bringing them into closer agreement with experimental data. researchgate.net

While a specific computational study detailing the IR and Raman spectra of this compound was not found, studies on related molecules like 2,6-dibromo-4-nitroaniline (B165464) and 2-methoxy-4-nitroaniline (B147289) provide a reliable guide to the expected vibrational modes. science.govresearchgate.net Key vibrational signatures would include:

N-H stretching of the amino group, typically appearing as symmetric and asymmetric bands in the 3300-3500 cm⁻¹ region.

N-O stretching of the nitro group, with characteristic strong symmetric and asymmetric vibrations between 1250 and 1600 cm⁻¹. scm.com

C-F stretching modes, which are expected to be strong in the IR spectrum, typically found in the 1100-1300 cm⁻¹ range.

C-H stretching from the aromatic ring, usually appearing above 3000 cm⁻¹.

Aromatic ring vibrations (C=C stretching) in the 1400-1600 cm⁻¹ region.

For context, the calculated vibrational frequencies for the related compound 2,6-dibromo-4-nitroaniline are presented below.

Table 2: Selected Calculated Vibrational Frequencies for the Analogous Compound 2,6-Dibromo-4-nitroaniline Source: Data adapted from a study using DFT (B3LYP/6-31G) methodology. researchgate.net*

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Primary Assignment |

|---|---|---|

| ν(NH₂) asym | 3502 | Asymmetric NH₂ stretch |

| ν(NH₂) sym | 3401 | Symmetric NH₂ stretch |

| ν(CH) | 3105 | Aromatic CH stretch |

| ν(NO₂) asym | 1545 | Asymmetric NO₂ stretch |

| ν(NO₂) sym | 1328 | Symmetric NO₂ stretch |

| ν(C-N) | 1285 | C-NH₂ stretch |

| ν(C-Br) | 675 | C-Br stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, can predict NMR chemical shifts (δ) with high accuracy. alfa-chemistry.comiitm.ac.in These calculations provide the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). alfa-chemistry.com

Predicting the NMR spectra for this compound would involve calculating the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts.

¹H NMR: Two distinct aromatic proton signals and a broader signal for the amino protons would be expected.

¹³C NMR: Six unique signals for the aromatic carbons would be anticipated, with their shifts heavily influenced by the attached F, NH₂, and NO₂ groups.

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. ¹⁹F NMR is particularly sensitive to the electronic environment. mdpi.com

¹⁵N NMR: Signals for the amino and nitro nitrogens would appear in vastly different regions of the spectrum due to their different oxidation states and electronic environments.

Although no specific computational NMR data for this compound is available in the searched literature, calculations on similar fluorinated and nitrated aromatic systems are common. alfa-chemistry.comiitm.ac.in The accuracy of such predictions depends on the level of theory, basis set, and inclusion of solvent effects. alfa-chemistry.com

Table 3: Anticipated Chemical Shift Ranges for this compound Note: These are general, expected ranges based on known substituent effects and not from a specific calculation.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| ¹H (Aromatic) | 6.0 - 8.5 |

| ¹H (Amino) | 4.0 - 7.0 (broad) |

| ¹³C (Aromatic) | 100 - 160 |

| ¹⁹F | -100 to -170 (vs. CFCl₃) |

| ¹⁵N (Amino) | -300 to -340 (vs. CH₃NO₂) |

| ¹⁵N (Nitro) | -5 to -25 (vs. CH₃NO₂) |

Molecular Dynamics Simulations for Conformational Studies

While small molecules like this compound may not have the vast conformational complexity of large biomolecules, they still possess degrees of freedom, such as the rotation of the amino and nitro groups, and the pyramidalization of the amino nitrogen. cresset-group.com Molecular Dynamics (MD) simulations offer a powerful method to explore the potential energy surface and understand the conformational preferences and flexibility of a molecule over time. auckland.ac.nz

MD simulations model the physical movements of atoms and molecules by iteratively solving Newton's equations of motion. cresset-group.com This provides a trajectory of the molecule's dynamic evolution, revealing accessible conformations, the barriers between them, and the influence of the environment (e.g., solvent) on its structure. plos.org

For conformationally challenging systems, enhanced sampling techniques like Replica-Exchange Molecular Dynamics (REMD) are often employed. auckland.ac.nz In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of adjacent replicas are swapped based on a probability criterion, allowing the system to overcome high energy barriers at higher temperatures and sample low-energy conformations more efficiently at lower temperatures.

A dedicated MD or REMD study on this compound has not been found in the literature. Such a study would be valuable for:

Determining the preferred orientation of the -NH₂ and -NO₂ groups relative to the aromatic ring.

Investigating the planarity of the molecule and the energy barrier for the pyramidal inversion of the amino group.

Understanding the dynamics of intramolecular hydrogen bonding between the amino protons and the adjacent fluorine or nitro-oxygen atoms.

Assessing how the conformational landscape changes in different solvent environments.

These computational studies provide a deep, atomistic-level understanding of a molecule's properties, complementing and guiding experimental investigations.

Applications and Advanced Research Directions for 2,4 Difluoro 6 Nitroaniline As a Chemical Intermediate

Role in Pharmaceutical Synthesis

2,4-Difluoro-6-nitroaniline has emerged as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its unique molecular architecture, featuring two fluorine atoms and a nitro group on an aniline (B41778) backbone, provides a versatile platform for the construction of complex molecules with significant therapeutic potential. atomfair.com The strategic placement of these functional groups imparts distinct electronic properties and reactivity, making it a valuable precursor in medicinal chemistry.

The presence of fluorine atoms in the aniline ring is particularly significant. Fluorine's high electronegativity and small atomic size can profoundly influence a drug molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.net Consequently, the incorporation of the 2,4-difluoro-substituted phenyl ring from this intermediate can lead to APIs with enhanced efficacy and improved therapeutic profiles. chemimpex.com

Table 1: Selected Pharmaceutical Intermediates Derived from this compound

| Derivative | Therapeutic Area of Investigation | Synthetic Utility |

| Fluorinated Benzimidazoles | Antimicrobial, Anticancer | Serves as a key precursor for the benzimidazole (B57391) core structure. |

| Substituted Quinolines | Antimalarial, Kinase Inhibitors | The aniline group facilitates the construction of the quinoline (B57606) ring system. |

| Fluorinated Heterocycles | Various | The difluoro-nitrophenyl moiety can be elaborated into a wide range of heterocyclic systems. |

This table is illustrative and provides examples of potential applications based on the known reactivity of the parent compound.

Research has increasingly focused on leveraging this compound for the development of novel biologically active compounds. Its electron-deficient aromatic ring is amenable to various chemical modifications, enabling the synthesis of libraries of derivatives for biological screening. atomfair.com These derivatives have shown promise in a range of therapeutic areas, including as potential kinase inhibitors and antimicrobial agents. atomfair.com

The nitro group in this compound is a key functional handle that can be readily transformed into other functionalities, such as an amino group, which can then be further elaborated. nih.gov This chemical versatility allows for the systematic modification of the molecule to explore its biological activity. The strong electron-withdrawing nature of the nitro group also significantly influences the reactivity of the aromatic ring, facilitating certain synthetic transformations that are crucial for building complex bioactive molecules. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The this compound scaffold provides a valuable platform for conducting such studies. By systematically modifying the functional groups of this intermediate and its derivatives, researchers can elucidate the structural requirements for optimal biological activity.

The fluorine atoms, for instance, can be strategically positioned to modulate the electronic environment of the molecule and its interactions with biological targets. researchgate.net The impact of the number and position of fluorine substituents on the biological efficacy of a compound is a key aspect of SAR studies in fluorine-containing pharmaceuticals. researchgate.net Similarly, the nitro group can be replaced with other substituents to probe the effects of electronic and steric factors on the compound's activity. nih.gov These systematic modifications allow for the fine-tuning of a lead compound's properties to enhance its potency and selectivity. mdpi.com

Utilization in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. chemimpex.com Its derivatives are utilized in the development of modern crop protection agents, where the unique combination of fluorine and nitro functionalities contributes to their biological efficacy. atomfair.com

This compound serves as a precursor in the synthesis of a variety of herbicides and fungicides. chemimpex.com The presence of the difluoronitrophenyl moiety in the final agrochemical product can be critical for its mode of action and effectiveness against target pests. chemimpex.com The synthesis of these agrochemicals often involves the chemical modification of the aniline and nitro groups to generate the desired active ingredient. chemimpex.com

The development of novel herbicides and fungicides is crucial for modern agriculture to combat the evolution of resistance in weeds and pathogens. nih.govmdpi.com Intermediates like this compound provide the chemical diversity needed to create new generations of crop protection agents with improved performance characteristics. datainsightsmarket.com

Table 2: Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Target Pest/Weed | Role of the Intermediate |

| Herbicides | Broadleaf Weeds, Grasses | Forms the core structure of the active ingredient, contributing to its herbicidal activity. |

| Fungicides | Various Fungal Pathogens | The difluoronitrophenyl group is often essential for the compound's antifungal properties. |

This table provides a general overview of the applications and is not exhaustive.

The incorporation of fluorine atoms into agrochemicals, often facilitated by the use of fluorinated intermediates like this compound, can significantly enhance their efficacy and selectivity. researchgate.net Fluorine can increase the lipophilicity of a molecule, which can improve its uptake by the target organism. researchgate.net Furthermore, the metabolic stability of the agrochemical can be enhanced, leading to a longer duration of action. researchgate.net

The unique properties of this compound allow for the fine-tuning of the molecular structure of the final agrochemical product, which can lead to improved efficacy and selectivity. chemimpex.com This is a critical aspect of modern agrochemical research, as it aims to develop products that are highly effective against target pests while having minimal impact on non-target organisms and the environment. researchgate.net The ability to systematically modify the structure of derivatives of this compound allows for the optimization of these properties. chemimpex.com

Contributions to Materials Science and Dye Chemistry

Precursor for Dyes and Pigments

This compound serves as a valuable precursor in the synthesis of a variety of dyes and pigments. chemimpex.com Its chemical structure, featuring an aromatic amine group, is readily convertible into a diazonium salt. This process, known as diazotization, is the first step in the production of azo dyes, which constitute the largest class of commercial colorants. nih.govunb.ca

The diazotization of this compound involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. The resulting diazonium salt is a highly reactive species that can then be coupled with a wide range of electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, to form the characteristic azo linkage (-N=N-), which is a strong chromophore. researchgate.netwpmucdn.com

The specific color of the resulting azo dye is influenced by the molecular structure of both the diazonium salt precursor and the coupling component. The presence of the electron-withdrawing nitro group and fluorine atoms on the phenyl ring of this compound can significantly impact the electronic properties of the final dye molecule, thereby affecting its color, lightfastness, and affinity for various substrates. chemimpex.comijirset.com These substituents can lead to dyes with enhanced stability and vibrant shades. chemimpex.com

The general reaction scheme for the synthesis of an azo dye from this compound is presented below:

| Step | Reaction | Description |

| 1 | Diazotization | This compound is reacted with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form the corresponding diazonium salt. |

| 2 | Azo Coupling | The diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol (B47542) or an aromatic amine) to form the azo dye. |

Development of Specialty Polymers and Coatings

In the realm of materials science, this compound and its derivatives are being explored as monomers for the synthesis of specialty polymers and coatings with enhanced properties. chemimpex.com The presence of fluorine atoms in the molecular structure is particularly significant, as it can impart desirable characteristics such as high thermal stability, chemical resistance, and low surface energy to the resulting polymeric materials.

One area of investigation is the development of fluorinated polyanilines. Polyaniline is a well-known conducting polymer with a range of applications in electronics, sensors, and corrosion protection. By incorporating monomers like this compound into the polymer backbone, it is possible to modify its properties. For instance, copolymers of aniline and o-nitroaniline have been synthesized, and it was found that the presence of the nitro group influenced the electrical conductivity of the resulting polymer. researchgate.net It is anticipated that the inclusion of fluorine atoms from this compound could further enhance the thermal and chemical stability of such polymers, making them suitable for use in harsh environments.

The general approach to synthesizing these specialty polymers involves the oxidative polymerization of the aniline monomers. This can be achieved using chemical oxidants or electrochemical methods. The properties of the resulting polymer can be tailored by controlling the reaction conditions and the ratio of the different monomers used in the copolymerization.

Potential properties of polymers derived from this compound are summarized in the table below:

| Property | Potential Enhancement from Fluorine Content |

| Thermal Stability | Increased |

| Chemical Resistance | Increased |

| Electrical Conductivity | Modified |

| Surface Energy | Lowered |

Research in Advanced Organic Synthesis

Intermediate in Complex Organic Molecule Synthesis

This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its trifunctional nature, possessing an amino group, a nitro group, and two fluorine atoms on an aromatic ring, provides multiple reaction sites for further chemical transformations. This allows for the construction of intricate molecular architectures, including various heterocyclic compounds that are prevalent in medicinal chemistry. nih.gov

The amino group can be readily modified or can participate in cyclization reactions to form nitrogen-containing heterocycles. The nitro group can be reduced to an amino group, providing another site for functionalization, or it can be used as a directing group in electrophilic aromatic substitution reactions. The fluorine atoms can also be substituted under certain conditions, although they are generally more stable and can be retained in the final molecule to enhance its biological activity.

A notable application of related difluoroaniline derivatives is in the synthesis of pharmaceutical drugs. For instance, 2,4-difluoroaniline (B146603) is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug, Diflunisal. google.com This highlights the importance of the difluoroaniline scaffold in the development of medicinally relevant molecules. The synthetic utility of this compound lies in its ability to serve as a foundational building block for the construction of a diverse range of complex and biologically active compounds. illinois.edumdpi.com

Investigating Novel Reaction Pathways and Selectivity

The highly substituted and electronically distinct nature of this compound makes it an excellent substrate for investigating novel reaction pathways and studying the principles of chemical selectivity. The presence of two strongly electron-withdrawing groups (nitro and fluorine) and one electron-donating group (amino) on the aromatic ring creates a unique electronic environment that influences the reactivity and regioselectivity of various chemical transformations. wikipedia.org

Researchers can explore how the interplay of these functional groups directs the outcome of reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. For example, in nucleophilic aromatic substitution, the fluorine atoms, which are activated by the ortho and para nitro group, can be selectively replaced by other nucleophiles. The regioselectivity of such reactions, meaning which fluorine atom is preferentially substituted, provides valuable insights into the electronic and steric factors governing the reaction mechanism.

Furthermore, the amino group can direct electrophilic substitution to specific positions on the ring, and the selectivity of these reactions can be studied under various conditions. Understanding the regioselectivity in the reactions of substituted aromatics is crucial for the efficient synthesis of specifically desired isomers of complex molecules. rsc.org

Application in Flow Chemistry for Process Intensification

The synthesis and subsequent reactions of this compound are amenable to modern process intensification strategies, particularly through the application of continuous flow chemistry. mdpi.comyoutube.com Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. researchgate.net

The use of microreactors or other continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control leads to improved reaction yields, higher selectivity, and increased safety. rsc.org For instance, the reduction of the nitro group in nitroaromatic compounds to form anilines can be efficiently and safely performed in a continuous flow setup, often with better results than in batch. beilstein-journals.orgmdpi.com

The benefits of applying flow chemistry to reactions involving this compound are summarized in the table below:

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Superior heat dissipation, preventing hotspots and side reactions. |

| Safety | Smaller reaction volumes minimize the risk of runaway reactions. |

| Scalability | Production can be easily scaled up by running the flow reactor for longer periods. |

| Selectivity | Precise control over stoichiometry and residence time can lead to higher product selectivity. |

| Automation | Flow systems can be readily automated for continuous production and process monitoring. nih.gov |

Environmental Chemistry and Degradation Studies

The introduction of fluorinated compounds like this compound into the environment raises significant questions regarding their fate, persistence, and potential for transformation. nih.govucd.ie The strong carbon-fluorine bond often imparts high stability to these molecules, potentially leading to their persistence and accumulation. ucd.ieacs.org Understanding the environmental behavior of fluorinated anilines is crucial for assessing their ecological impact.

Understanding Environmental Fate and Persistence of Fluorinated Anilines

The environmental fate of fluorinated anilines is a matter of growing concern due to their widespread use as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org While fluorination can sometimes be used to reduce the environmental stability of certain compounds compared to their chlorinated analogs, many fluorinated entities, particularly those with multiple fluorine atoms, are highly resistant to degradation. nih.gov

Research into the biodegradability of fluoroanilines (FAs) under aerobic conditions has shown a clear correlation between the degree of fluorine substitution and the persistence of the compound. nih.gov As the number of fluorine atoms on the aniline ring increases, a longer enrichment time is required for microbial cultures to achieve degradation. nih.gov This suggests that compounds like this compound, with two fluorine atoms, would exhibit greater persistence than mono-fluorinated anilines. The stability conferred by the carbon-fluorine bond makes these compounds recalcitrant, and they may persist in the environment or be partially metabolized into other potentially toxic substances. ucd.ie

The persistence of halogenated anilines is a known environmental issue. For example, chloroanilines are considered persistent in aquatic environments, which can lead to their bioaccumulation. nih.gov While direct analogues, the principles of persistence related to halogenation are relevant. The addition of a nitro group, which is an electron-withdrawing group, further enhances the stability of the aromatic ring against oxidative degradation. researchgate.netepa.gov

The following table illustrates the effect of increasing fluorine substitution on the time required for microbial degradation and the maximum specific degradation rates for different fluoroanilines.

| Compound | Number of Fluorine Substituents | Enriched Culture Time (days) | Maximum Specific Degradation Rate (mg FA / g VSS h) |

| 4-Fluoroaniline (4-FA) | 1 | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 2 | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 3 | 165 | 8.84 ± 0.93 |

| Data sourced from an aerobic degradation study of three fluoroanilines. nih.gov |

Degradation Mechanisms and Product Analysis

The degradation of nitroaromatic compounds such as this compound can proceed through several biochemical pathways, which are highly dependent on environmental conditions (aerobic vs. anaerobic) and the microbial communities present. researchgate.netnih.gov

Under aerobic conditions, the degradation of anilines and nitroaromatic compounds is often initiated by oxygenase enzymes. nih.govnih.gov For aniline derivatives, aniline dioxygenase can hydroxylate the aromatic ring, leading to the formation of catechols. nih.gov These catechols are then susceptible to ring cleavage, typically through meta-cleavage pathways, which breaks down the aromatic structure. nih.gov For nitroaromatic compounds, the initial step can be an oxidative removal of the nitro group as nitrite, or a reduction of the nitro group. plos.org

Under anaerobic conditions, the primary degradation mechanism for nitroaromatic compounds is the sequential reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. researchgate.net These reductive transformations are often slow, and the resulting aromatic amines can sometimes be more toxic than the parent compound. researchgate.net

For this compound, a plausible degradation pathway would involve one or more of the following steps:

Nitro Group Reduction: The nitro group is reduced to an amino group, forming 2,4-difluoro-1,3-phenylenediamine. This is a common pathway for nitroaromatics in anaerobic environments. researchgate.net

Oxidative Deamination/Hydroxylation: Under aerobic conditions, enzymes could replace the existing amino group with a hydroxyl group, or add a hydroxyl group to the ring. plos.org This could lead to the formation of fluorinated and nitrated phenol or catechol derivatives.

Ring Cleavage: Following hydroxylation, dioxygenase enzymes can cleave the aromatic ring, leading to the formation of aliphatic acids that can be further metabolized. nih.govnih.gov

The analysis of degradation products is essential for elucidating these pathways. Common intermediates identified in the degradation of related compounds include catechols, aminophenols, and hydroxylamines. nih.govplos.org For instance, the degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp. was found to proceed through the formation of 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol. plos.org

The table below outlines potential degradation products of this compound based on established degradation mechanisms for related compounds.

| Potential Degradation Product | Precursor Compound | Likely Degradation Pathway | Environmental Condition |

| 2,4-Difluoro-1,3-phenylenediamine | This compound | Reduction of nitro group | Anaerobic |

| 2,4-Difluoro-6-nitrophenol | This compound | Oxidative deamination | Aerobic |

| 3,5-Difluorocatechol | Fluorinated aniline intermediates | Dioxygenation and ring preparation | Aerobic |

| Aliphatic acids | Ring cleavage products | Further oxidation | Aerobic |

Future Research Perspectives

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The future of synthesizing 2,4-Difluoro-6-nitroaniline will likely pivot towards greener and more sustainable methodologies. Traditional synthetic routes, while effective, may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will aim to address these limitations by exploring alternative synthetic pathways that prioritize environmental benignity and economic viability.

Key areas of investigation will include:

Catalytic Nitration: A shift from classical nitrating agents (e.g., mixed nitric and sulfuric acid) to more sustainable catalytic systems is anticipated. This could involve the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that can be easily recovered and reused, thereby minimizing waste.

Flow Chemistry: The implementation of continuous flow reactors offers numerous advantages over traditional batch processing. Flow chemistry can provide enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. This methodology also allows for easier scalability and automation.

Bio-catalysis: The use of enzymes or whole-cell biocatalysts for the nitration of fluoroaromatic compounds represents a frontier in green chemistry. While challenging, the development of robust nitroreductases or similar enzymes could offer a highly selective and environmentally friendly route to this compound.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Catalytic Nitration | Reusability of catalyst, reduced acid waste, milder reaction conditions. | Development of novel solid acid catalysts and supported reagents. |

| Flow Chemistry | Enhanced safety, improved process control, easy scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Bio-catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering for efficient nitration of fluorinated aromatics. |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and control. Future research will increasingly rely on advanced spectroscopic techniques for the in situ monitoring of the synthesis and subsequent reactions of this compound. nih.govmdpi.com

Promising techniques include:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.comfrontiersin.org The use of fiber-optic probes allows for non-invasive monitoring directly within the reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy can be a powerful tool for monitoring reactions in continuous flow systems, providing detailed structural information on the species present in the reaction mixture.

UV-Vis Spectroscopy: This technique can be used to monitor the formation and consumption of chromophoric species during the reaction, offering a straightforward method for tracking reaction progress. mdpi.com

| Spectroscopic Technique | Information Obtained | Mode of Application |

| Raman Spectroscopy | Vibrational modes of molecules, concentration profiles. | In situ monitoring via fiber-optic probes. |

| Infrared (IR) Spectroscopy | Functional group analysis, reaction kinetics. | Attenuated Total Reflectance (ATR) probes for real-time analysis. |

| NMR Spectroscopy | Detailed molecular structure, quantification of species. | Online monitoring of continuous flow reactions. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Real-time reaction progress monitoring. |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials science. nih.govmdpi.com For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize reaction conditions.

Future applications include:

Predictive Modeling: ML algorithms can be trained on existing datasets to predict the physicochemical properties, reactivity, and biological activity of novel derivatives of this compound. dtu.dk This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

Reaction Optimization: AI-driven platforms can be used to explore vast reaction parameter spaces (e.g., temperature, catalyst loading, solvent) to identify optimal conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced costs.

De Novo Design: Generative models in AI can be employed to design entirely new molecules based on the this compound scaffold with specific desired properties, opening up new avenues for drug discovery and materials science. easpublisher.com

Expansion of Derivatization Strategies for Diverse Applications

The versatility of this compound as a chemical intermediate stems from the reactivity of its functional groups. Future research will focus on expanding the repertoire of derivatization strategies to access a wider range of molecules for diverse applications. mdpi.com

Key strategies for exploration include:

Synthesis of Heterocyclic Compounds: The amino and nitro groups, along with the reactive fluorine atoms, make this compound an excellent precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and other nitrogen-containing ring systems that are prevalent in pharmaceuticals.

Development of Novel Agrochemicals: By systematically modifying the structure of this compound, researchers can aim to develop new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles.

Materials Science Applications: The incorporation of the 2,4-Difluoro-6-nitrophenyl moiety into polymers or other materials could impart desirable properties such as thermal stability, flame retardancy, or specific optical and electronic characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluoro-6-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration and fluorination of substituted aniline precursors. Key steps include:

- Nitration : Controlled nitration of 2,4-difluoroaniline using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like meta-nitro derivatives .

- Fluorination : Electrophilic fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) to retain regioselectivity .